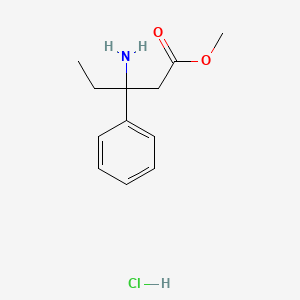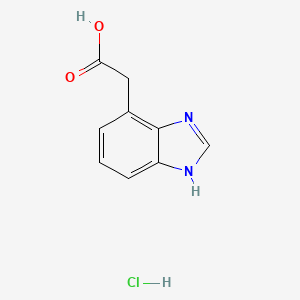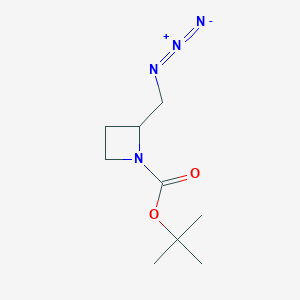![molecular formula C10H12ClN3 B6617621 [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1803600-16-9](/img/structure/B6617621.png)
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride, also known as Imidazoline hydrochloride, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol. Imidazoline hydrochloride is soluble in water, ethanol, and methanol, and is relatively stable in aqueous solutions. It has a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anti-cancer effects.
作用機序
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to act as an agonist at the imidazoline receptor, a G-protein coupled receptor that is involved in various physiological processes. It has been shown to activate the receptor, leading to the production of cyclic adenosine monophosphate (cAMP), a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
Biochemical and Physiological Effects
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at the imidazoline receptor, leading to the production of cAMP, a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP. It has also been shown to have anti-inflammatory, antifungal, and anti-cancer effects.
実験室実験の利点と制限
The use of imidazoline hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using imidazoline hydrochloride is its stability in aqueous solutions. This makes it an ideal compound for use in experiments that require the use of aqueous solutions. In addition, imidazoline hydrochloride is relatively inexpensive and easy to obtain. However, one of the main limitations of using imidazoline hydrochloride in laboratory experiments is its relatively low solubility in water. This can make it difficult to achieve the desired concentration of the compound in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of imidazoline hydrochloride in scientific research and laboratory experiments. One potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the central nervous system. Another potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the cardiovascular system. In addition, imidazoline hydrochloride could be used in the study of the effects of drugs on the endocrine system. Finally, imidazoline hydrochloride could be used in the study of the effects of drugs on the immune system.
合成法
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is synthesized by the condensation reaction of 1-chloro-3-(1H-imidazol-1-yl)propan-2-amine with hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The resulting product is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol.
科学的研究の応用
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is widely used in scientific research due to its broad spectrum of biological activities. It has been shown to possess anti-inflammatory, antifungal, and anti-cancer effects. It has also been used in the study of the effects of drugs on the central nervous system. In addition, imidazoline hydrochloride has been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the endocrine system.
特性
IUPAC Name |
(3-imidazol-1-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYKUKWFSWOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


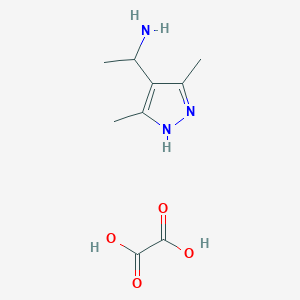
![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)


![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)
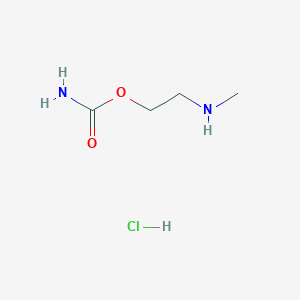
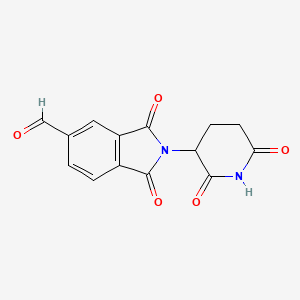
![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)
